Benzofuran, 2-ethyl-4,6-dimethoxy-3-methyl-
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Overview
Description
2-ethyl-4,6-dimethoxy-3-methylbenzofuran is a derivative of benzofuran, a heterocyclic compound that consists of fused benzene and furan rings. Benzofuran derivatives are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry .
Preparation Methods
The synthesis of 2-ethyl-4,6-dimethoxy-3-methylbenzofuran typically involves several steps, starting from readily available precursors. One common synthetic route includes the alkylation of 4,6-dimethoxy-2-methylphenol with ethyl iodide under basic conditions to form the corresponding ether. This intermediate is then subjected to cyclization using a suitable acid catalyst to yield the desired benzofuran derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-ethyl-4,6-dimethoxy-3-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Scientific Research Applications
2-ethyl-4,6-dimethoxy-3-methylbenzofuran has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and structure-activity relationships.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-ethyl-4,6-dimethoxy-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-ethyl-4,6-dimethoxy-3-methylbenzofuran can be compared with other benzofuran derivatives, such as:
Psoralen: Known for its use in treating skin diseases like psoriasis.
8-methoxypsoralen: Used in photochemotherapy.
Angelicin: Exhibits anticancer properties.
These compounds share a common benzofuran core but differ in their substituents, leading to variations in their biological activities and applications
Properties
CAS No. |
831171-00-7 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-ethyl-4,6-dimethoxy-3-methyl-1-benzofuran |
InChI |
InChI=1S/C13H16O3/c1-5-10-8(2)13-11(15-4)6-9(14-3)7-12(13)16-10/h6-7H,5H2,1-4H3 |
InChI Key |
NVAXXRJJKJIXOC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(O1)C=C(C=C2OC)OC)C |
Origin of Product |
United States |
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